2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is a compound that belongs to the class of nitrogen-containing heterocycles. It has garnered attention due to its potential applications in pharmacology, particularly as a negative allosteric modulator of metabotropic glutamate receptor subtype 2 (mGluR2). This compound is characterized by its unique molecular structure, which incorporates both bromine and pyrazole functionalities.
The compound can be synthesized through various methods, with significant research focusing on its synthesis and biological activity. Notably, patents have been filed detailing the synthesis and applications of derivatives of this compound in treating central nervous system disorders, including depressive and neurocognitive disorders .
2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is classified as a pyrazolo derivative. Its classification is significant for understanding its reactivity and potential interactions in biological systems.
The synthesis of 2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one typically involves multi-step reactions starting from simpler pyrazole derivatives. One effective method includes the reaction of 2-bromobenzaldehyde with appropriate pyrazole intermediates under controlled conditions.
The molecular structure of 2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can be depicted as follows:
The compound features a pyrazolo ring fused with a pyrazinone structure, contributing to its unique chemical properties. The presence of a bromine atom at the 2-position of the phenyl group enhances its reactivity and potential biological activity.
The compound can undergo various chemical reactions typical for heterocycles:
These reactions are influenced by factors such as solvent choice, temperature, and the nature of the nucleophile used. Understanding these parameters is crucial for optimizing yields and selectivity in synthetic routes.
As a negative allosteric modulator of mGluR2 receptors, 2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one alters receptor activity without directly competing with glutamate at the binding site. This modulation can lead to decreased excitatory neurotransmission.
Research indicates that compounds like this can potentially be used in treating disorders characterized by excessive glutamate signaling, such as anxiety and schizophrenia .
The primary application of 2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one lies in pharmacology:
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7